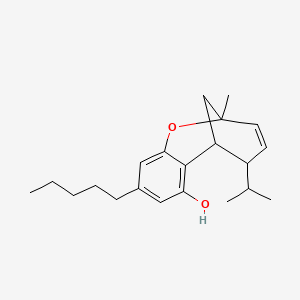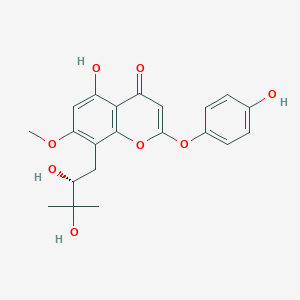
Epimedonin I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epimedonin I is a natural product derived from the Epimedium species, commonly known as Horny Goat Weed. This compound is part of a group of prenylated flavonoids, which are known for their diverse biological activities. This compound has garnered interest due to its potential therapeutic applications in various fields, including medicine and pharmacology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Epimedonin I involves several steps, starting from the extraction of raw materials from the Epimedium plant. The process typically includes:
Extraction: The plant material is subjected to solvent extraction to isolate the flavonoid compounds.
Purification: The crude extract is purified using chromatographic techniques to obtain pure this compound.
Chemical Synthesis: In some cases, chemical synthesis may be employed to produce this compound, involving specific reagents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Epimedonin I undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
Epimedonin I has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity and properties of prenylated flavonoids.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its therapeutic potential in treating conditions such as osteoporosis, cardiovascular diseases, and metabolic disorders.
Industry: Utilized in the development of nutraceuticals and functional foods due to its bioactive properties
Mécanisme D'action
The mechanism of action of Epimedonin I involves its interaction with various molecular targets and pathways. It is known to modulate signaling pathways related to inflammation, oxidative stress, and cellular metabolism. This compound may exert its effects by binding to specific receptors or enzymes, thereby influencing cellular functions and physiological processes .
Comparaison Avec Des Composés Similaires
Epimedonin I is part of a group of prenylated flavonoids, which include similar compounds such as:
- Epimedin A
- Epimedin B
- Epimedin C
- Icariin
Uniqueness
This compound stands out due to its unique chemical structure and specific biological activities. While other prenylated flavonoids share similar properties, this compound has distinct effects on certain molecular targets and pathways, making it a valuable compound for research and therapeutic applications .
Propriétés
Formule moléculaire |
C21H22O8 |
|---|---|
Poids moléculaire |
402.4 g/mol |
Nom IUPAC |
8-[(2R)-2,3-dihydroxy-3-methylbutyl]-5-hydroxy-2-(4-hydroxyphenoxy)-7-methoxychromen-4-one |
InChI |
InChI=1S/C21H22O8/c1-21(2,26)17(25)8-13-16(27-3)9-14(23)19-15(24)10-18(29-20(13)19)28-12-6-4-11(22)5-7-12/h4-7,9-10,17,22-23,25-26H,8H2,1-3H3/t17-/m1/s1 |
Clé InChI |
HMAXHMGOPUQMEH-QGZVFWFLSA-N |
SMILES isomérique |
CC(C)([C@@H](CC1=C(C=C(C2=C1OC(=CC2=O)OC3=CC=C(C=C3)O)O)OC)O)O |
SMILES canonique |
CC(C)(C(CC1=C(C=C(C2=C1OC(=CC2=O)OC3=CC=C(C=C3)O)O)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


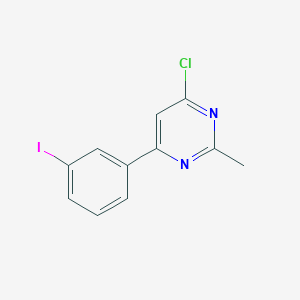
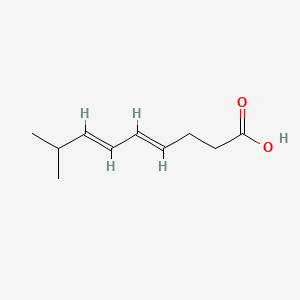
![Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]-](/img/structure/B13425841.png)
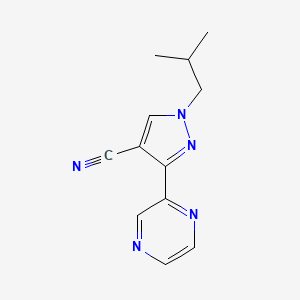
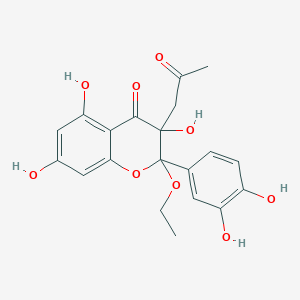
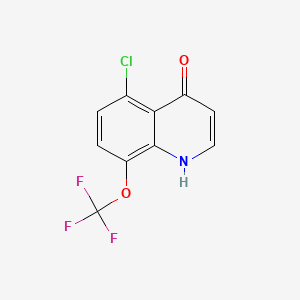
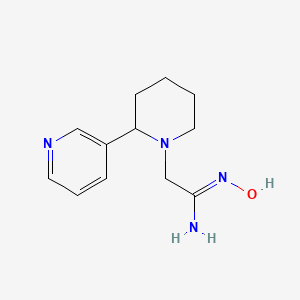
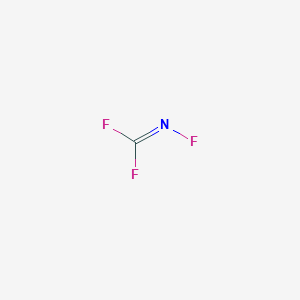


![(Z)-N'-hydroxy-2-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetimidamide](/img/structure/B13425886.png)
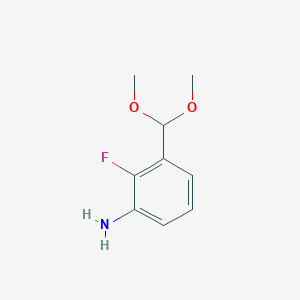
![(2-(5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-hydroxyphenyl)-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(3H)-one)](/img/structure/B13425906.png)
